6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS number
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS number
An In-Depth Technical Guide to 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a pivotal chemical intermediate in modern antiviral drug development. Primarily known for its role as a direct precursor to the broad-spectrum antiviral agent Favipiravir, this pyrazine derivative is of significant interest to researchers in medicinal chemistry and process development. This document elucidates the compound's fundamental physicochemical properties, explores various synthetic pathways from classical multi-step routes to modern, efficient protocols, and details its critical application in the synthesis of viral RNA-dependent RNA polymerase (RdRp) inhibitors. Detailed experimental methodologies, comparative data, and mechanistic visualizations are provided to serve as a vital resource for scientists and professionals in the pharmaceutical industry.
Introduction and Strategic Importance
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (also known as 6-Fluoro-3-hydroxypyrazine-2-carbonitrile) is a heterocyclic compound whose significance is almost exclusively linked to its role as a key intermediate in the manufacturing of Favipiravir (T-705).[1] Favipiravir is a potent antiviral drug approved in Japan for treating influenza and has been investigated for activity against a wide range of other RNA viruses, including Ebola, Lassa virus, and SARS-CoV-2.[1][2] The pyrazine core is a well-established pharmacophore, and the specific arrangement of the fluoro, oxo, and carbonitrile groups on this molecule makes it an ideal building block for accessing the final active pharmaceutical ingredient (API).[3] Understanding the synthesis and handling of this intermediate is therefore crucial for the scalable and economical production of Favipiravir.
Physicochemical Properties
The fundamental properties of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile are essential for its handling, reaction optimization, and purification. The compound exists in tautomeric equilibrium between its oxo (lactam) and hydroxy (lactim) forms, with the latter often named 6-fluoro-3-hydroxypyrazine-2-carbonitrile.
| Property | Value | Source |
| CAS Number | 356783-31-8 | [1] |
| Molecular Formula | C₅H₂FN₃O | [1] |
| Molecular Weight | 139.09 g/mol | [1] |
| Synonyms | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile; 6-Fluoro-3-hydroxypyrazine-2-carbonitrile | [1] |
| InChIKey | LJZHACRGZWYTAX-UHFFFAOYSA-N | [1] |
| Appearance | Varies; typically a solid | N/A |
For purification and improved handling, this intermediate is often converted into a salt. Common salt forms include:
-
Dibutylamine salt: CAS Number 1137606-76-8[7]
The formation of these salts is a key strategy in purification protocols, allowing for the isolation of a stable, crystalline solid from reaction mixtures, which can then be treated with acid to regenerate the pure freebase intermediate.[8][9]
Synthesis and Manufacturing Pathways
The synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a critical step in the overall production of Favipiravir. Various routes have been developed, ranging from lengthy, classical methods to more streamlined, industrially viable processes. The choice of pathway often involves a trade-off between the cost of starting materials, reaction efficiency, scalability, and environmental impact.
Classical Multi-Step Synthesis
Early synthetic routes often involved more than six steps and suffered from low overall yields.[10] A representative classical pathway starts from 3-aminopyrazine-2-carboxylic acid, involving esterification, bromination, and subsequent functional group manipulations.[11] These methods, while foundational, are often hampered by the use of expensive catalysts and challenging reaction conditions, resulting in overall yields sometimes below 20%.[11][12]
Efficient Halogen-Exchange Route
A more contemporary and industrially scalable approach begins with 3,6-dichloropyrazine-2-carbonitrile. This method offers a more direct path to the fluorinated target.
Causality Behind Experimental Choices:
-
Starting Material: 3,6-dichloropyrazine-2-carbonitrile is an accessible starting material.
-
Halogen Exchange (Halex) Reaction: The key step is a nucleophilic aromatic substitution to replace one of the chloro groups with a fluoro group. Potassium fluoride (KF) is a common and cost-effective fluorine source.
-
Phase Transfer Catalyst: To facilitate the reaction between the solid KF and the organic substrate, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is employed.[8][9] This catalyst carries the fluoride anion into the organic phase where the reaction occurs.
-
Selective Hydrolysis: The remaining chloro group is then selectively hydrolyzed to the desired oxo group.
The overall workflow is visualized below.
Caption: Efficient Halogen-Exchange Synthetic Workflow.
This route provides a significant improvement in overall yield, often achieving 65% over four steps.[8]
Role in Drug Discovery: The Favipiravir Connection
The primary application of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is as the penultimate intermediate in the synthesis of Favipiravir. The conversion is a straightforward hydrolysis of the carbonitrile group (-C≡N) to a primary carboxamide (-C(=O)NH₂).
Conversion to Favipiravir
This hydrolysis can be achieved under either acidic or basic conditions, often using hydrogen peroxide with a base. This transformation completes the synthesis of the Favipiravir API.
Mechanism of Action of the Final Product (Favipiravir)
To appreciate the importance of the intermediate, it is crucial to understand the mechanism of the final drug. Favipiravir is a prodrug; it must be metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2]
-
Intracellular Phosphoribosylation: Host cell enzymes convert Favipiravir into favipiravir-ribofuranosyl-5'-monophosphate (RMP), then diphosphate (RDP), and finally the active triphosphate (RTP).
-
RdRp Inhibition: Favipiravir-RTP acts as a nucleoside analogue, recognized by the viral RNA-dependent RNA polymerase (RdRp) enzyme.[1] It is incorporated into the growing viral RNA strand, where it prevents further chain elongation, thus terminating viral replication. This selective inhibition of the viral polymerase is the basis of its antiviral activity.[2]
The pathway from the key intermediate to the active antiviral agent is illustrated below.
Caption: From Intermediate to Active Antiviral Agent.
Experimental Protocol: Efficient Synthesis via Halogen-Exchange
This protocol is a representative synthesis based on modern, efficient methodologies.[8][9]
Objective: To synthesize 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile from 3,6-dichloropyrazine-2-carbonitrile.
Materials:
-
3,6-dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (spray-dried)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen Peroxide
-
Dicyclohexylamine
-
Hydrochloric Acid
-
Ethyl Acetate
-
Deionized Water
Procedure:
Step 1: Fluorination (Halogen-Exchange)
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene and DMSO as the solvent system.
-
Heat the reaction mixture to reflux (approx. 120 °C) and monitor the reaction progress by HPLC or TLC.
-
Upon completion (typically 8-12 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts. Wash the filter cake with toluene.
-
Combine the organic filtrates and wash with water to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 3-chloro-6-fluoropyrazine-2-carbonitrile.
Step 2: Selective Hydrolysis
-
Dissolve the crude intermediate from Step 1 in a suitable solvent.
-
Add hydrogen peroxide and a base (e.g., sodium carbonate) and stir at a controlled temperature.
-
Monitor the reaction until the starting material is consumed.
-
Quench the reaction carefully and acidify the mixture to precipitate the crude product.
Step 3: Purification via Salt Formation
-
Dissolve the crude 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile in a suitable solvent like ethyl acetate.
-
Slowly add dicyclohexylamine (1.0 eq) with stirring.
-
The dicyclohexylamine salt will precipitate as a crystalline solid. Stir for 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum. This step effectively removes many impurities.
Step 4: Regeneration of Pure Intermediate
-
Suspend the purified dicyclohexylamine salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with hydrochloric acid until the pH is ~2.
-
Separate the organic layer, which now contains the pure freebase intermediate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile.
Validation: The purity of the final product should be assessed by validated analytical HPLC methods, and its identity confirmed using NMR and Mass Spectrometry.[8]
Conclusion
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile stands as a testament to the enabling power of chemical synthesis in the development of life-saving medicines. While it possesses no intrinsic therapeutic activity, its role as the immediate precursor to Favipiravir makes it a compound of high strategic value. The evolution of its synthesis from low-yield classical methods to efficient, scalable industrial processes highlights key advances in synthetic organic chemistry, including the application of phase transfer catalysis and robust purification strategies. For researchers and drug development professionals, a thorough understanding of this intermediate provides a critical foundation for the continued production and potential future development of broad-spectrum antiviral agents.
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